molecular formula C8H17NO B022287 4-(Dimethylamino)cyclohexanol CAS No. 103023-51-4

4-(Dimethylamino)cyclohexanol

Cat. No. B022287
M. Wt: 143.23 g/mol
InChI Key: STNVXNYQNKDYBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-(Dimethylamino)cyclohexanol is involved in various synthetic processes due to its chemical reactivity and functional group compatibility. For instance, the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate involves the synthesis of 4-hydroxymethyl-2-cyclohexen-1-one, highlighting a method of synthesizing cyclohexenone derivatives, showcasing the versatility of dimethylamino-substituted cyclohexanol in organic synthesis (Kozmin, He, & Rawal, 2003).

Molecular Structure Analysis

The mass spectra of stereoisomers of 4-dimethylaminocyclohexanol derivatives reveal differences in molecular ions between cis and trans isomers, providing insights into the molecular structure through fragmentation patterns (Fujiwara & Okabayashi, 1991).

Chemical Reactions and Properties

4-(Dimethylamino)cyclohexanol participates in various chemical reactions, such as the DMAP-catalyzed acetylation of alcohols, showcasing its utility as a catalyst in facilitating acylation reactions under base-free conditions, thus elucidating its chemical properties (Liu, Ma, Liu, & Wang, 2014).

Physical Properties Analysis

Research on the photophysics of 4-dimethylamino 4′-cyanostilbene provides insight into the physical properties of related compounds, revealing dual excited states in non-polar solvents like cyclohexane and the influence of solvent polarity on excited state dynamics (Abraham et al., 1997).

Chemical Properties Analysis

The synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid from 4-dimethylaminobenzaldehyde and methyl cyanoacetate followed by analytical studies like NMR and FTIR, along with ultraviolet-visible absorption spectroscopy and cyclic voltammetry, provides comprehensive data on the chemical properties and reactivity of dimethylaminocyclohexanol derivatives (Kotteswaran, Pandian, & Ramasamy, 2016).

Scientific Research Applications

Application 1: Green Solvent

  • Summary of Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound related to 4-(Dimethylamino)cyclohexanol, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
  • Results or Outcomes : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .

Application 2: Catalyst in Synthesis

  • Summary of Application : Silver nanoparticles, which can be synthesized using 4-(Dimethylamino)cyclohexanol, have been studied for their potential as catalysts in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .
  • Methods of Application : The study aimed to develop a new inexpensive, fast and efficient green catalytic protocol under mild reaction conditions .
  • Results or Outcomes : The results of this study are not detailed in the search results .

Application 3: Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

  • Summary of Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a structural analogue of 4-(Dimethylamino)cyclohexanol, has been synthesized using a green chemistry approach .
  • Methods of Application : The synthesis was carried out using a base-catalyzed Michael addition reaction. The reaction was performed under solvent-free conditions .
  • Results or Outcomes : The synthesis resulted in a high-purity product. The new synthesis route was found to be more sustainable than the patented routes .

Application 4: Synthesis of Silver Nanoparticles

  • Summary of Application : 4-(Dimethylamino)cyclohexanol can be used in the synthesis of silver nanoparticles .
  • Methods of Application : The specific methods of application are not detailed in the search results .
  • Results or Outcomes : The results of this study are not detailed in the search results .

Application 5: Synthesis of Methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate

  • Summary of Application : Methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, a close structural analogue of 4-(Dimethylamino)cyclohexanol, has been synthesized using a green chemistry approach .
  • Methods of Application : The synthesis was carried out using a base-catalyzed Michael addition reaction. The reaction was performed under solvent-free conditions .
  • Results or Outcomes : The synthesis resulted in a high-purity product. The new synthesis route was found to be more sustainable than the patented routes .

Application 6: Synthesis of TRANS-4-(DIMETHYLAMINO)CYCLOHEXANOL

  • Summary of Application : TRANS-4-(DIMETHYLAMINO)CYCLOHEXANOL, a structural analogue of 4-(Dimethylamino)cyclohexanol, has been synthesized .
  • Methods of Application : The specific methods of application are not detailed in the search results .
  • Results or Outcomes : The results of this study are not detailed in the search results .

Safety And Hazards

The safety data sheet for “4-(Dimethylamino)cyclohexanol” indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4-(dimethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNVXNYQNKDYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293915
Record name trans-4-(Dimethylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)cyclohexanol

CAS RN

103023-51-4
Record name trans-4-(Dimethylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Dimethylamino)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Fujiwara, I Okabayashi - Journal of the Mass Spectrometry Society …, 1991 - jstage.jst.go.jp
… with HZO: dried, and evaporated to yield 4-dimethylamino— cyclohexanol in 3796 yield. To a solution of 4-dimethylamino— cyclohexanol in glacial acetic acid was added a solution of …
Number of citations: 4 www.jstage.jst.go.jp
LL Martin, M Worm, MN Agnew, H Kruse… - Journal of Medicinal …, 1981 - ACS Publications
Chemistry. Low-temperature metalation of benzanilide with n-butyllithium, addition of 4-(dimethylamino) cyclo-hexanone, and aqueous acidic quenching with concomitant lactonization …
Number of citations: 3 pubs.acs.org
JS Scott, SL Degorce, R Anjum, J Culshaw… - Journal of Medicinal …, 2017 - ACS Publications
Herein we report the optimization of a series of pyrrolopyrimidine inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4) using X-ray crystal structures and structure based …
Number of citations: 51 pubs.acs.org
C Mustazza, S Pieretti, F Marzoli - Current Medicinal Chemistry, 2018 - ingentaconnect.com
Nociceptin /Orphanin FQ Peptide” receptor (NOPr) is a G-protein-coupled receptor with the nociceptin/orphanin FQ peptide (N/OFQ) as endogenous agonist. It is expressed in the …
Number of citations: 9 www.ingentaconnect.com

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